molecular formula C9H13NO4S B1518005 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol CAS No. 1153121-95-9

2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol

Cat. No.: B1518005
CAS No.: 1153121-95-9
M. Wt: 231.27 g/mol
InChI Key: IXSYHJBNBYWGIN-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol is a chemical compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol. This compound is characterized by its unique structure, which includes an amino group, a methanesulfonyl group, and a hydroxyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol typically involves the following steps:

  • Starting Material: The synthesis begins with 2-amino-4-methanesulfonylphenol as the starting material.

  • Reaction with Ethylene Oxide: The phenol group is then reacted with ethylene oxide to introduce the ethan-1-ol moiety.

  • Purification: The resulting product is purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol can be compared with other similar compounds, such as:

  • 2-(2-Amino-4-methanesulfonylphenoxy)ethanol: Similar structure but different functional groups.

  • 2-(2-Amino-4-methanesulfonylphenoxy)ethanamine: Similar core structure but different substituents.

Biological Activity

2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique chemical structure that allows it to interact with various biological systems.

The chemical formula for this compound is C₉H₁₃N₃O₄S, and it features a methanesulfonyl group attached to a phenoxyethanol backbone. The presence of the amino group contributes to its solubility and reactivity, making it suitable for various applications in biological research.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity . For instance, studies on aryl ether analogs have shown that modifications in the phenolic structure can enhance potency against bacterial strains such as Staphylococcus aureus and Bacillus anthracis .

The antimicrobial activity is primarily attributed to the inhibition of essential bacterial enzymes involved in fatty acid biosynthesis. Specifically, compounds targeting enoyl-acyl carrier protein reductase (ENR) have shown significant efficacy, with IC50 values indicating effective inhibition at low concentrations .

Sphingosine-1-Phosphate Receptor Modulation

There is emerging evidence that derivatives of this compound may act as modulators of sphingosine-1-phosphate (S1P) receptors. These receptors are crucial in various physiological processes, including cell growth and motility. Compounds acting on S1P receptors have been linked to therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) and various forms of fibrosis .

Bone Mass Regulation

Recent studies have explored the potential of GPR119 receptor agonists, which include compounds structurally related to this compound, for increasing bone mass. This application is particularly relevant for conditions characterized by low bone density, such as osteoporosis .

Study on Antimicrobial Efficacy

A notable study assessed the efficacy of various aryl ether compounds against Bacillus anthracis. The results indicated that structural modifications could significantly enhance antimicrobial properties, with specific derivatives achieving MIC values as low as 3.1 μg/mL against resistant strains .

Clinical Relevance

In clinical settings, compounds with similar structures have been tested for their ability to modulate immune responses and promote tissue regeneration. Their role in enhancing the efficacy of existing treatments for respiratory diseases has been a focal point in recent pharmacological research .

Data Table: Biological Activities of this compound

Activity Mechanism IC50/MIC Values References
AntimicrobialInhibition of ENRIC50: 0.6 μM / MIC: 3.1 μg/mL
S1P Receptor ModulationAgonism of S1P receptorsVariable based on compound variant
Bone Mass IncreaseGPR119 agonismNot specified

Properties

IUPAC Name

2-(2-amino-4-methylsulfonylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-15(12,13)7-2-3-9(8(10)6-7)14-5-4-11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSYHJBNBYWGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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